molecular formula C7H13ClN2O2 B2605282 2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide CAS No. 923106-31-4

2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide

Cat. No.: B2605282
CAS No.: 923106-31-4
M. Wt: 192.64
InChI Key: NJJRIIJJIDUSGE-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-position and an ethyl group bearing an isopropylamino moiety and a ketone group.

For example, describes the reaction of 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide to form thioacetamide derivatives. Similarly, highlights acetylation and alkylation steps for morpholinone-based acetamides. The target compound likely follows similar synthetic pathways, leveraging the reactivity of the chloroacetamide group .

Applications: Chloroacetamides are pivotal in pesticide development (e.g., alachlor, pretilachlor) and serve as precursors for heterocycles like aziridines and lactams . The isopropylamino group in this compound may enhance solubility or target specificity in biological systems.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-5(2)10-7(12)4-9-6(11)3-8/h5H,3-4H2,1-2H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJRIIJJIDUSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide typically involves the reaction of chloroacetyl chloride with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

ClCH2COCl+(CH3 \text{ClCH}_2\text{COCl} + \text{(CH}_3\ ClCH2​COCl+(CH3​ 

Biological Activity

2-Chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and cell proliferation.
  • Receptor Modulation : It can interact with cell surface receptors, altering their activity and influencing signal transduction pathways.
  • Antimicrobial Action : The chloro group in the compound enhances its binding to bacterial enzymes, such as penicillin-binding proteins (PBPs), leading to bacterial cell lysis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study focusing on its effect against Klebsiella pneumoniae revealed moderate antibacterial properties, with the chloro atom enhancing the compound's stability and efficacy at the target enzyme site .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation but are thought to involve the inhibition of growth factor signaling and apoptosis regulation.

Research Findings

StudyBiological ActivityFindings
General ActivityInvestigated for antimicrobial and anticancer properties; affects apoptosis and cell proliferation.
AntimicrobialExhibited moderate activity against Klebsiella pneumoniae; chloro atom enhances binding to PBPs.
Analgesic ActivityDocking studies suggest potential as an analgesic agent; significant docking with COX enzymes.

Case Study 1: Antimicrobial Activity

In a study assessing the antibacterial efficacy of this compound against Klebsiella pneumoniae, researchers determined minimum inhibitory concentrations (MICs) and conducted molecular docking analyses. The results indicated that the presence of the chloro atom significantly improved binding affinity to PBPs, confirming its role in enhancing antibacterial activity .

Case Study 2: Analgesic Potential

Another study focused on synthesizing derivatives of acetamides, including this compound. The derivatives underwent docking studies with cyclooxygenase (COX) enzymes, revealing promising analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests potential therapeutic applications in pain management.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
2-Chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide Isopropylamino, ketone C₇H₁₂ClN₂O₂ 192.64 Potential pharmacological agent, agrochemical intermediate
Alachlor 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide (controls grassy weeds)
Pretilachlor 2,6-Diethylphenyl, propoxyethyl C₁₇H₂₆ClNO₂ 311.85 Rice field herbicide
2-Chloro-N-(2-oxopropyl)acetamide Oxopropyl C₅H₈ClNO₂ 149.58 Research reagent (solubility: 10 mM in DMSO)
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide 4-Fluorophenyl ethyl C₁₀H₁₁ClFNO 215.65 Biochemical studies (predicted pKa: 12.50)
2-Chloro-N-isopropyl-N-(thiophen-2-yl)acetamide Thiophen-2-yl, isopropyl C₁₀H₁₃ClN₂O₂S 260.73 Heterocyclic intermediate

Structural and Functional Differences

  • Aliphatic vs. Aromatic Substituents: The target compound features an aliphatic isopropylamino group, enhancing nucleophilicity at the nitrogen center. In contrast, alachlor and pretilachlor contain bulky aromatic substituents (2,6-diethylphenyl), which improve lipid solubility and herbicidal activity .
  • Heterocyclic Modifications :

    • The thiophene-substituted analog () introduces a sulfur atom, which may alter metabolic stability or redox properties compared to the target compound .
  • Ketone vs. Methoxy or propoxy groups in alachlor and pretilachlor contribute to herbicidal persistence .

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